2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

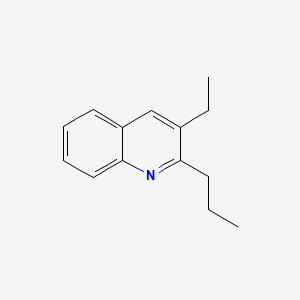

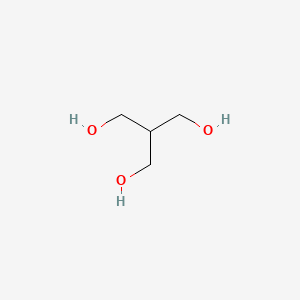

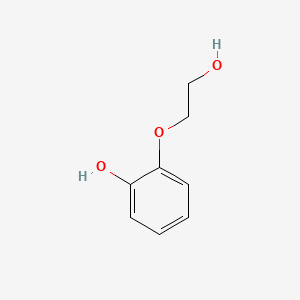

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the linear formula C11 H13 N3 O. It is a solid substance . The 1,2,4-oxadiazole ring in its structure is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .

Molecular Structure Analysis

The molecular structure of “2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a benzyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .Physical And Chemical Properties Analysis

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance with a molecular weight of 360.5 g/mol . The compound is stored at room temperature and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

This compound has shown potential in the study of neurodegenerative diseases. Its structure is conducive to crossing the blood-brain barrier, making it a candidate for the development of treatments targeting brain pathologies. It may act as an inhibitor for enzymes like acetylcholinesterase, which is implicated in Alzheimer’s disease .

Anticancer Agent Development

The oxadiazole ring in the compound’s structure is of particular interest in anticancer research. It can be used to synthesize derivatives that exhibit anticancer properties. For instance, it may contribute to the development of novel chemotherapeutic agents that target mitochondrial enzymes in cancer cells, as indicated by MTT assays .

Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various functional groups allows for the creation of diverse molecular structures, which can be used to study protein interactions and gene expression .

Material Science

The benzyl and oxadiazole components of this compound offer interesting electrical properties, making it a potential material for organic semiconductors. These materials are crucial for developing flexible electronics and photovoltaic cells .

Analytical Chemistry

As a standard in analytical chemistry, 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can be used to calibrate instruments or validate methods. Its well-defined structure and stability under various conditions make it suitable for high-precision measurements .

Pharmacology

This compound’s pharmacological applications are vast. It can serve as a precursor for the synthesis of various pharmacologically active agents, particularly in the realm of central nervous system drugs, due to its ability to interact with brain receptors .

Agricultural Chemistry

In agriculture, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The oxadiazole ring is known for its bioactivity, which could be harnessed to control pests and weeds effectively .

Environmental Science

Lastly, in environmental science, this compound can be used to study the degradation of organic molecules in the environment. Understanding its breakdown products and pathways can help assess the environmental impact of related chemicals .

Eigenschaften

IUPAC Name |

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHYRKSBOVZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.